Hex-2-ulofuranosyl hexopyranoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-2-ulofuranosyl hexopyranoside can be isolated from the aerial parts of plants such as Capparis decidua . The plant material is dried, powdered, and extracted using cold maceration with 80% methanol for 48 hours . The extract is then subjected to various chromatographic techniques to isolate the compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of sucrose from sugarcane or sugar beet. The process includes crushing the plant material, extracting the juice, and purifying the sucrose through crystallization .
Chemical Reactions Analysis
Types of Reactions
Hex-2-ulofuranosyl hexopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Hex-2-ulofuranosyl hexopyranoside has numerous applications in scientific research:
Chemistry: It is used as a standard for the analysis of organic elements.
Biology: It serves as a bacterial metabolite and is involved in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: It is widely used in the food industry as a sweetener and preservative.
Mechanism of Action
Hex-2-ulofuranosyl hexopyranoside exerts its effects through various molecular targets and pathways. It interacts with enzymes involved in carbohydrate metabolism, influencing energy production and storage . It also affects cellular signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Hex-2-ulofuranosyl hexopyranoside is unique due to its specific structure and properties. Similar compounds include:
- Alpha-D-xylopyranose
- 2-O-methyl-D-mannopyranosa
- Saligenin-beta-D-glucopyranoside
- Methyl beta-D-galactoside
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
CAS No. |
79324-70-2 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9+,10+,11-,12+/m1/s1 |
InChI Key |
CZMRCDWAGMRECN-VJRJJCRKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
physical_description |
Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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